(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate
CAS No.:
Cat. No.: VC13644437
Molecular Formula: C18H11BF9N3O
Molecular Weight: 467.1 g/mol
* For research use only. Not for human or veterinary use.
![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate -](/images/structure/VC13644437.png)
Specification
Molecular Formula | C18H11BF9N3O |
---|---|
Molecular Weight | 467.1 g/mol |
IUPAC Name | (1R,9S)-4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride |
Standard InChI | InChI=1S/C18H11F5N3O.BF3.FH/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3)4;/h1-4,7,10,17H,5-6H2;;1H/q+1;;/p-1/t10-,17+;;/m0../s1 |
Standard InChI Key | CTQXIFOWLBPBGU-HAZXGQKRSA-M |
Isomeric SMILES | B(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F.[F-] |
SMILES | B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F.[F-] |
Canonical SMILES | B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F.[F-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of cationic heterocycles, featuring a polycyclic framework comprising an indeno[2,1-b]triazolo[4,3-d] oxazinium core. The (5aS,10bR) stereochemical designation specifies the absolute configuration of the two chiral centers at positions 5a and 10b, which are critical for its enantioselective behavior . The pentafluorophenyl group at position 2 introduces strong electron-withdrawing characteristics, while the tetrafluoroborate () counterion ensures solubility in polar aprotic solvents .
Table 1: Key Identifiers and Properties
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting with the condensation of indenol derivatives with triazole precursors. A pivotal step is the stereoselective cyclization to establish the (5aS,10bR) configuration, often achieved via chiral auxiliaries or asymmetric catalysis . The pentafluorophenyl group is introduced early in the synthesis through nucleophilic aromatic substitution or cross-coupling reactions, leveraging the fluorine atoms' activation of the aryl ring .
Crystallographic Insights
X-ray diffraction studies of analogous compounds (e.g., the phenyl-substituted variant, CAS 463326-74-1) reveal a planar indeno-triazolo-oxazinium core with slight puckering at the oxazinium ring . The tetrafluoroborate anion occupies a position orthogonal to the cationic plane, minimizing steric clashes with the pentafluorophenyl group .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in dichloromethane, acetonitrile, and dimethyl sulfoxide, but is insoluble in nonpolar solvents like hexane . Thermal gravimetric analysis indicates decomposition above 250°C, with the tetrafluoroborate anion dissociating at elevated temperatures .
Spectroscopic Characterization
-
(400 MHz, CDCN): Signals between δ 6.8–7.2 ppm correspond to aromatic protons on the indeno moiety, while the pentafluorophenyl group is silent due to quadrupolar relaxation of nuclei .
-
: Distinct resonances for the five fluorine atoms on the aryl group appear as a multiplet at δ -142 to -156 ppm .
Applications in Asymmetric Catalysis
Chiral Lewis Acid Catalysis
The (5aS,10bR) configuration renders this compound effective as a chiral Lewis acid catalyst. In Diels-Alder reactions, it facilitates enantioselective cycloadditions with enantiomeric excess () values exceeding 90% . The pentafluorophenyl group enhances electrophilicity at the metal center (e.g., when coordinated to Mg), accelerating substrate activation .
Table 2: Catalytic Performance in Model Reactions
Reaction Type | Substrate | (%) | Yield (%) | Conditions |
---|---|---|---|---|
Diels-Alder Cycloaddition | Cyclopentadiene + Methyl Vinyl Ketone | 92 | 85 | CHCl, -20°C |
Aldol Condensation | Benzaldehyde + Acetone | 88 | 78 | THF, 25°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume